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Cat. No.: B1273186 Get Quote

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-
(trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Bromo-5-(trifluoromethoxy)benzoic acid, with the CAS Number 453565-90-7, is a

halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom and a

trifluoromethoxy group on the benzoic acid core, makes it a valuable building block in medicinal

chemistry and material science. The trifluoromethoxy group (-OCF₃) is of particular interest in

drug design as it can significantly enhance metabolic stability, lipophilicity, and binding affinity

of molecules. This guide provides a comprehensive overview of the known chemical properties,

synthesis, and analytical methodologies for this compound, tailored for professionals in

research and development.

Chemical and Physical Properties
A summary of the key physicochemical properties of 3-Bromo-5-(trifluoromethoxy)benzoic
acid is presented below. It is important to distinguish this compound from its close structural

analog, 3-Bromo-5-(trifluoromethyl)benzoic acid, as data for the two are often conflated in

commercial and sometimes academic literature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1273186?utm_src=pdf-interest
https://www.benchchem.com/product/b1273186?utm_src=pdf-body
https://www.benchchem.com/product/b1273186?utm_src=pdf-body
https://www.benchchem.com/product/b1273186?utm_src=pdf-body
https://www.benchchem.com/product/b1273186?utm_src=pdf-body
https://www.benchchem.com/product/b1273186?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Physicochemical Properties of 3-Bromo-5-(trifluoromethoxy)benzoic acid

Property Value Source(s)

CAS Number 453565-90-7 [1][2]

Molecular Formula C₈H₄BrF₃O₃ [1][2]

Molecular Weight 285.01 g/mol [1][2]

Appearance Solid (form not specified) [3]

Melting Point Data not available

Boiling Point Data not available

pKa Data not available

Solubility Data not available

Synthesis and Reactivity
Synthetic Protocols
A documented method for the synthesis of 3-Bromo-5-(trifluoromethoxy)benzoic acid
involves the diazo-deamination of its amino-substituted precursor.

Experimental Protocol: Synthesis from 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic
acid[4]

Starting Material: 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid (1.5 g, 5 mmol) is

mixed with ethanol (15 mL) and cooled to 0 °C.

Acidification: Concentrated sulfuric acid (2.26 g, 10.2 mmol) is added slowly to the mixture.

Diazotization: An aqueous solution (1.2 mL) of sodium nitrite (0.38 g, 5.5 mmol) is added

dropwise over 1 hour at 0 °C.

Reaction Progression: The reaction mixture is allowed to gradually warm to room

temperature.
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Work-up and Purification: (Detailed work-up and purification steps are not provided in the

cited source).

This synthetic route provides a targeted method for obtaining the desired compound. The

reactivity of the final product is characteristic of substituted benzoic acids and aryl bromides,

making it amenable to a variety of organic transformations.

Logical Workflow for the Synthesis of 3-Bromo-5-(trifluoromethoxy)benzoic acid

Starting Material

Reaction Steps
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4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid
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1.

Warming to Room Temperature (Diazo-deamination)
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3-Bromo-5-(trifluoromethoxy)benzoic acid

3.
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Caption: Synthesis workflow from the amino precursor.

Analytical Characterization
Detailed experimental spectroscopic data for 3-Bromo-5-(trifluoromethoxy)benzoic acid is

not readily available in the public domain. However, based on the known spectra of similar

compounds, the expected characteristics are outlined below.

Table 2: Expected Spectroscopic Data

Technique Expected Characteristics

¹H NMR

Aromatic protons would appear as multiplets or

singlets in the aromatic region (δ 7.0-8.5 ppm).

The carboxylic acid proton would be a broad

singlet at a downfield shift (δ > 10 ppm).

¹³C NMR

Aromatic carbons would resonate in the range

of δ 110-150 ppm. The carbonyl carbon of the

carboxylic acid would be significantly downfield

(δ > 165 ppm). The carbon of the

trifluoromethoxy group would appear as a

quartet due to coupling with fluorine.

FT-IR (cm⁻¹)

Broad O-H stretch from the carboxylic acid

(~2500-3300), a strong C=O stretch (~1700), C-

O stretch (~1300), and C-Br stretch in the

fingerprint region.

Mass Spec.

The mass spectrum would show a molecular ion

peak and a characteristic isotopic pattern for the

bromine atom (M and M+2 peaks of nearly

equal intensity).

Applications in Drug Development and Medicinal
Chemistry
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3-Bromo-5-(trifluoromethoxy)benzoic acid serves as a key intermediate in the synthesis of

more complex molecules for pharmaceutical applications.[5][6] The trifluoromethoxy group is

known to enhance drug-like properties.

This compound and its derivatives have been investigated as inhibitors of monoacylglycerol

lipase (MAGL), an enzyme implicated in neurological and inflammatory disorders.[7] MAGL is a

key enzyme in the endocannabinoid signaling pathway, and its inhibition can lead to anti-

inflammatory and neuroprotective effects.

Signaling Pathway Context: MAGL Inhibition

2-Arachidonoylglycerol (2-AG)

Monoacylglycerol Lipase (MAGL) Arachidonic Acid Pro-inflammatory Prostaglandins

3-Bromo-5-(trifluoromethoxy)benzoic
 acid derivatives

Click to download full resolution via product page

Caption: Inhibition of the MAGL pathway.

Safety and Handling
Based on available safety data sheets, 3-Bromo-5-(trifluoromethoxy)benzoic acid is

classified with the following hazard statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Standard laboratory safety protocols should be followed when handling this compound,

including the use of personal protective equipment such as gloves, safety glasses, and a lab

coat. Work should be conducted in a well-ventilated area or a fume hood.
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Conclusion
3-Bromo-5-(trifluoromethoxy)benzoic acid is a valuable synthetic intermediate with potential

applications in drug discovery, particularly in the development of MAGL inhibitors. While a

synthetic route has been identified, a comprehensive public dataset of its physicochemical and

spectroscopic properties is still lacking. Further research to fully characterize this compound

would be beneficial for its broader application in medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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